molecular formula C13H18N2O4 B14856770 Tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate

Tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate

Cat. No.: B14856770
M. Wt: 266.29 g/mol
InChI Key: YRACIRZOWLXOHH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate: is an organic compound with the molecular formula C13H18N2O4 It is a derivative of pyridine, characterized by the presence of a formyl group and a hydroxyl group on the pyridine ring, as well as a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate typically involves multiple steps. One common method starts with the reaction of 4-hydroxy-3-pyridinecarboxaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-formyl-3-hydroxypyridin-2-YL)ethylcarbamate is unique due to the specific positioning of the formyl and hydroxyl groups on the pyridine ring, which influences its reactivity and binding properties. This unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[2-(4-formyl-3-hydroxypyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-5-10-11(17)9(8-16)4-6-14-10/h4,6,8,17H,5,7H2,1-3H3,(H,15,18)

InChI Key

YRACIRZOWLXOHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=CC(=C1O)C=O

Origin of Product

United States

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